molecular formula C9H12N2O5S2 B5590344 2-[[5-(Methylcarbamoyl)thiophen-3-yl]sulfonylamino]propanoic acid

2-[[5-(Methylcarbamoyl)thiophen-3-yl]sulfonylamino]propanoic acid

Cat. No.: B5590344
M. Wt: 292.3 g/mol
InChI Key: GJOZUBZEVZRPTJ-UHFFFAOYSA-N
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Description

2-[[5-(Methylcarbamoyl)thiophen-3-yl]sulfonylamino]propanoic acid is a complex organic compound that features a thiophene ring, a sulfonamide group, and a propanoic acid moiety

Scientific Research Applications

2-[[5-(Methylcarbamoyl)thiophen-3-yl]sulfonylamino]propanoic acid has a wide range of applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[5-(Methylcarbamoyl)thiophen-3-yl]sulfonylamino]propanoic acid typically involves multiple steps, starting with the formation of the thiophene ring. One common method is the Paal–Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with sulfurizing agents like phosphorus pentasulfide . The methylcarbamoyl group can be introduced through a nucleophilic substitution reaction using methyl isocyanate. The sulfonamide group is typically added via a sulfonylation reaction using sulfonyl chlorides under basic conditions . Finally, the propanoic acid moiety is introduced through a carboxylation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Catalysts and solvents are carefully selected to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-[[5-(Methylcarbamoyl)thiophen-3-yl]sulfonylamino]propanoic acid undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonamide group can be reduced to form amines.

    Substitution: The methylcarbamoyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiophene derivatives.

Mechanism of Action

The mechanism of action of 2-[[5-(Methylcarbamoyl)thiophen-3-yl]sulfonylamino]propanoic acid involves its interaction with specific molecular targets. The sulfonamide group can act as a hydrogen bond donor and acceptor, facilitating binding to enzymes and receptors. The thiophene ring provides structural stability and can participate in π-π interactions with aromatic amino acids in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[[5-(Methylcarbamoyl)thiophen-3-yl]sulfonylamino]propanoic acid is unique due to its combination of a thiophene ring, sulfonamide group, and propanoic acid moiety. This combination provides a versatile scaffold for the development of new bioactive compounds and materials with diverse applications.

Properties

IUPAC Name

2-[[5-(methylcarbamoyl)thiophen-3-yl]sulfonylamino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O5S2/c1-5(9(13)14)11-18(15,16)6-3-7(17-4-6)8(12)10-2/h3-5,11H,1-2H3,(H,10,12)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJOZUBZEVZRPTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NS(=O)(=O)C1=CSC(=C1)C(=O)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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